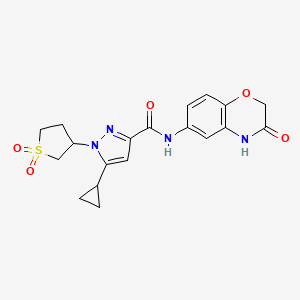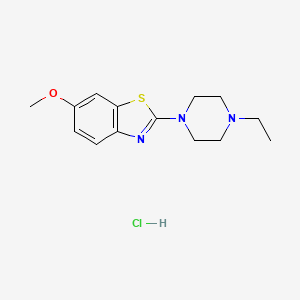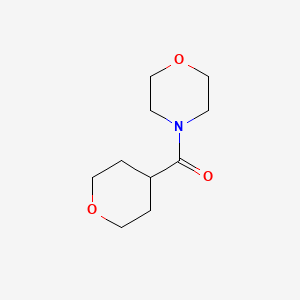![molecular formula C14H18N2OS2 B6496774 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1386731-17-4](/img/structure/B6496774.png)
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are diverse and depend on the specific substituents present on the molecule . For instance, heating thiophene-2-carboxamides in formic acid can lead to the formation of thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” across various fields:
Anticancer Agents
2-[(Cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown potential as an anticancer agent. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit various cancer-related targets, including tyrosine kinases and cyclin-dependent kinases . These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for developing new anticancer therapies.
Antimicrobial Agents
This compound exhibits significant antimicrobial properties. The thieno[3,2-d]pyrimidine core has been reported to possess activity against a range of bacterial and fungal pathogens . This makes it a valuable scaffold for designing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Anti-inflammatory Agents
Research has indicated that derivatives of thieno[3,2-d]pyrimidine can act as potent anti-inflammatory agents . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, thereby reducing inflammation. This application is particularly relevant for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Agents
The antioxidant properties of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are noteworthy. Compounds with this scaffold can scavenge free radicals and protect cells from oxidative stress . This makes them useful in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Kinase Inhibitors
This compound has potential as a kinase inhibitor, targeting enzymes that play crucial roles in cell signaling and regulation . By inhibiting specific kinases, these compounds can modulate various cellular processes, including growth, differentiation, and apoptosis. This application is particularly valuable in cancer therapy, where kinase inhibitors are used to block aberrant signaling pathways in tumor cells.
Central Nervous System (CNS) Agents
Thieno[3,2-d]pyrimidine derivatives have been explored for their effects on the central nervous system . These compounds can act as CNS depressants, anticonvulsants, and anxiolytics. Their ability to modulate neurotransmitter systems makes them potential candidates for treating neurological disorders such as epilepsy, anxiety, and depression.
Antiviral Agents
The antiviral potential of this compound is another area of interest. Thieno[3,2-d]pyrimidine derivatives have shown activity against various viruses by inhibiting viral replication and entry into host cells . This makes them promising candidates for developing new antiviral drugs, particularly against emerging viral infections.
Material Science Applications
Beyond medicinal chemistry, 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can be used in material science. Its unique chemical structure allows for the development of novel materials with specific electronic and optical properties . These materials can be used in organic electronics, photovoltaics, and other advanced technological applications.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and are often mutated in human cancers, making them attractive targets for cancer chemotherapy .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . The inhibition of CDKs leads to a halt in the cell cycle, preventing the cell from dividing. This is particularly useful in the context of cancer cells, which divide uncontrollably .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Result of Action
The result of the action of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival .
Propiedades
IUPAC Name |
2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQESORZOEGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)


![1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6496716.png)
![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)
![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)
![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)